3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-3-7-19-17(13)25-11-15-5-8-23(9-6-15)16-10-14(2)22-18-20-12-21-24(16)18/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGMQPGQNIQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps:
Formation of the Triazolopyrimidine Moiety: This can be achieved through the cyclization of appropriate precursors such as 3,5-diamino-1,2,4-triazole with substituted butanediones or butenones under acidic or basic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves the coupling of the triazolopyrimidine and piperidine intermediates with the pyridine ring. This can be done using nucleophilic substitution reactions where the methoxy group acts as a leaving group, facilitating the attachment of the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially reducing it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while substitution of the methoxy group could introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold possess antiviral properties. For instance, a study identified a derivative that effectively inhibits influenza virus RNA polymerase heterodimerization, suggesting potential use in antiviral drug development . The structural similarity of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine may confer similar antiviral activities.
Anticancer Properties
Compounds containing the triazole moiety have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, complexes formed with triazolo derivatives have demonstrated significant activity against Leishmania species, which could be extrapolated to other malignancies . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
PDE Inhibition
Certain derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines have been identified as inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in cellular signaling pathways . The potential of this compound as a PDE inhibitor could lead to novel treatments for conditions like heart disease and depression.
Synthetic Pathways
The synthesis of this compound can be achieved through regioselective reactions involving triazole derivatives and piperidine-based compounds. Efficient synthetic methods are crucial for producing this compound at scale for further research and application .
Structural Analysis
The compound's structure includes a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a triazole derivative. This unique combination enhances its biological activity by facilitating interactions with various biological targets. Molecular docking studies can provide insights into its binding affinities and mechanisms of action.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The piperidine ring may enhance binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The [1,2,4]triazolo[1,5-a]pyrimidine moiety is a common feature in several derivatives. For example:
- Compound 4a (benzyl-substituted piperidinyl-[1,2,4]triazolo[1,5-a]pyrimidine) shares the triazolo-pyrimidine core but differs in the piperidine substituent (benzyl carbodithioate vs. methoxy-pyridine) .
- Pyrazolo[1,5-a]pyrimidines () replace the triazole ring with a pyrazole, reducing nitrogen content and altering electronic properties.
Key Structural Variations:
Physicochemical Properties
- Thermal Stability: Piperidine-containing triazolo-pyrimidines (e.g., Compound 4a, mp 267.8–269.5°C) exhibit high thermal stability due to rigid aromatic cores and hydrogen-bonding capacity . The target compound’s methoxy-pyridine group may lower melting points slightly compared to benzyl derivatives.
- Solubility: Compounds with polar substituents (e.g., 4b in , with a methylsulfonyl group) show improved aqueous solubility versus nonpolar analogues. The target compound’s methoxy group may enhance solubility relative to purely aromatic substituents .
Biological Activity
3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and studies.
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
- Structure : The compound features a pyridine ring substituted with a triazole and piperidine moiety.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions within various signaling pathways and its potential as a therapeutic agent. Research indicates that derivatives of triazolo-pyrimidines often exhibit significant pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : Similar compounds have shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
- Antiproliferative Effects : Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : Triazole-based compounds are known for their broad-spectrum antimicrobial properties, suggesting potential applications in treating infections .
Anticancer Activity
A study evaluated the antiproliferative effects of various triazole derivatives against human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating effective dose ranges .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl-2-(...) | MCF-7 | 27.3 |
| 3-Methyl-2-(...) | HCT-116 | 6.2 |
Antimicrobial Effects
In another investigation, triazolo-pyrimidine derivatives were screened for antibacterial activity. The results highlighted that some derivatives demonstrated potent activity against pathogenic bacteria compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing triazolo-pyrimidine derivatives like 3-methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine?
- Methodology : Utilize green chemistry principles such as ethanol/water solvent mixtures (1:1 v/v) under reflux or molten-state additives like 4,4’-trimethylenedipiperidine (TMDP). TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enabling high yields (70–90%) while avoiding toxic, volatile, or flammable reagents . Oxidative cyclization using sodium hypochlorite in ethanol at room temperature is also viable for triazolo-pyrimidine ring formation, offering a cleaner alternative to Cr(VI) or DDQ-based methods .
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Methodology : Combine NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis. For example, ¹³C NMR can resolve fused-ring systems (e.g., triazole-pyrimidine), while IR identifies functional groups like methoxy or piperidinyl linkages. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What solvent systems optimize solubility for in vitro assays?
- Methodology : Test solubility in green solvents (ethanol/water mixtures) or dimethyl sulfoxide (DMSO) for biological studies. The piperidinyl-methoxy group enhances hydrophilicity, but stability in aqueous buffers should be monitored via UV-Vis or HPLC to detect degradation .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization for triazolo-pyrimidine derivatives?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent polarity, temperature) to minimize trial-and-error experimentation. Experimental data can refine computational models iteratively .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodology : Use 2D NMR (e.g., COSY, NOESY) to differentiate regioisomers. For instance, NOE correlations in ¹H NMR distinguish substituent positions on the triazole vs. pyrimidine rings. X-ray crystallography provides definitive structural validation if crystals are obtainable .
Q. How do reaction conditions influence selectivity in multi-step syntheses involving piperidine intermediates?
- Methodology : Optimize catalysts and temperatures to suppress side reactions. For example, replacing traditional piperidine with TMDP reduces side-product formation (e.g., N-alkylation byproducts) due to its lower basicity and controlled reactivity. Monitor intermediates via TLC or LC-MS to adjust stoichiometry in real time .
Q. What catalytic systems enhance regioselectivity in triazolo-pyrimidine functionalization?
- Methodology : Screen Lewis acid catalysts (e.g., ZnCl₂) for directing electrophilic substitution on the pyrimidine ring. For C–H activation, palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) improve selectivity at the 5-methyl position .
Q. How can solubility-stability trade-offs be managed for in vivo studies?
- Methodology : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance bioavailability. Stability assays under physiological pH (7.4) and temperature (37°C) should track hydrolysis of the methoxy-pyridine group. Adjust substituents (e.g., replacing methyl with trifluoromethyl) to balance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
